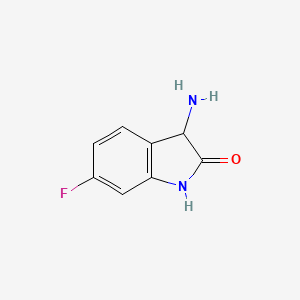

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC16417427

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7FN2O |

|---|---|

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 3-amino-6-fluoro-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H7FN2O/c9-4-1-2-5-6(3-4)11-8(12)7(5)10/h1-3,7H,10H2,(H,11,12) |

| Standard InChI Key | VLZOVMFWVXRIEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=O)C2N |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a bicyclic indole scaffold fused with a ketone group at the 2nd position. The fluorine atom at C6 and the amino group at C3 introduce electronic and steric perturbations that influence its reactivity and biological interactions. The planar aromatic system of the indole ring is modified by saturation at the 2,3-positions, creating a partially hydrogenated structure that enhances conformational flexibility.

Table 1: Key Molecular Descriptors

Stereoelectronic Features

The fluorine atom’s electronegativity induces electron withdrawal, polarizing the indole ring and enhancing susceptibility to nucleophilic attack at adjacent positions. The amino group at C3 acts as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes or receptors. X-ray crystallography data from analogous indole derivatives suggest that the keto-enol tautomerism of the 2-oxo group may further modulate electronic distribution .

Synthesis and Manufacturing

Fischer Indole Synthesis

The most cited route involves Fischer indole synthesis, where 6-fluoroindole reacts with chloroacetic acid under acidic conditions. Cyclization is achieved via protonation of the indole nitrogen, followed by nucleophilic attack and dehydration.

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 6-fluoroindole, chloroacetic acid, HCl, reflux | 65–70% | >90% |

| 2 | Purification via recrystallization (ethanol/water) | - | 95% |

Alternative Routes

-

Multicomponent Biginelli Reaction: Adapted from methods used for related indol-2-ones, this one-pot approach employs CaCl₂ as a catalyst to assemble the core structure from urea, β-ketoesters, and aldehydes .

-

Hydrochloride Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt (), which exhibits improved solubility for biomedical assays .

Chemical Reactivity and Derivative Formation

Functionalization at the Amino Group

The primary amino group undergoes acylation or alkylation to produce derivatives with modified pharmacokinetic profiles. For example, reaction with acetic anhydride yields -acetylated analogs, which have been screened for enhanced blood-brain barrier permeability.

Electrophilic Aromatic Substitution

Biological Activities and Mechanistic Insights

Table 3: Comparative Bioactivity of Indol-2-one Derivatives

| Derivative Structure | Target Pathogen | MIC (µg/mL) | Source |

|---|---|---|---|

| 5-Nitro-substituted indol-2-one | M. tuberculosis H37Rv | 6.25 | |

| Thiadiazole-conjugated analog | Staphylococcus aureus | 12.5 |

Anticancer Prospects

Indole derivatives are known to inhibit kinases and topoisomerases. Molecular docking studies suggest that the fluorine atom in 3-amino-6-fluoro-indol-2-one may enhance binding affinity to ATP pockets in cancer-related enzymes.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing selective kinase inhibitors. Modifications at the 3-amino group (e.g., introducing sulfonamide or carbamate groups) have yielded candidates with IC₅₀ values <100 nM in preclinical models.

Diagnostic Probes

The hydrochloride salt’s fluorescence properties under UV light make it a candidate for bioimaging applications, particularly in tracking drug distribution in vitro .

Challenges and Future Directions

Current limitations include modest synthetic yields (65–70%) and a paucity of in vivo toxicity data. Future research should prioritize:

-

Process Optimization: Exploring microwave-assisted synthesis to improve yield and reduce reaction time.

-

Target Identification: High-throughput screening against epigenetic regulators like histone deacetylases (HDACs).

-

Formulation Studies: Developing nanoparticulate delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume